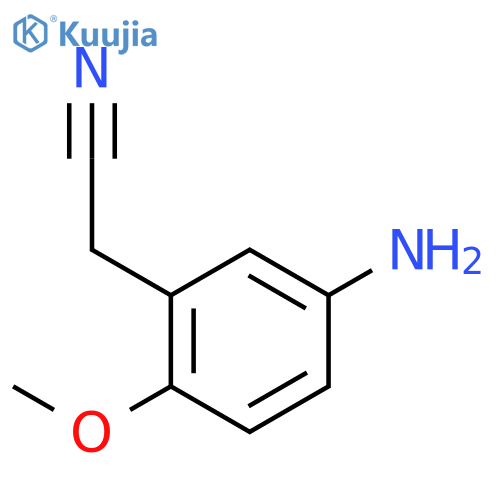

Cas no 90557-39-4 (BENZENEACETONITRILE, 5-AMINO-2-METHOXY-)

90557-39-4 structure

商品名:BENZENEACETONITRILE, 5-AMINO-2-METHOXY-

BENZENEACETONITRILE, 5-AMINO-2-METHOXY- 化学的及び物理的性質

名前と識別子

-

- BENZENEACETONITRILE, 5-AMINO-2-METHOXY-

- SCHEMBL4522555

- 90557-39-4

- DTXSID701291439

- 5-Amino-2-methoxybenzeneacetonitrile

-

- インチ: InChI=1S/C9H10N2O/c1-12-9-3-2-8(11)6-7(9)4-5-10/h2-3,6H,4,11H2,1H3

- InChIKey: IYIKERYGJPPCRC-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 162.079312947Da

- どういたいしつりょう: 162.079312947Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 59Ų

BENZENEACETONITRILE, 5-AMINO-2-METHOXY- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015001027-1g |

5-Amino-2-methoxyphenylacetonitrile |

90557-39-4 | 97% | 1g |

$1579.40 | 2023-08-31 | |

| Alichem | A015001027-500mg |

5-Amino-2-methoxyphenylacetonitrile |

90557-39-4 | 97% | 500mg |

$855.75 | 2023-08-31 | |

| Alichem | A015001027-250mg |

5-Amino-2-methoxyphenylacetonitrile |

90557-39-4 | 97% | 250mg |

$499.20 | 2023-08-31 |

BENZENEACETONITRILE, 5-AMINO-2-METHOXY- 関連文献

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

90557-39-4 (BENZENEACETONITRILE, 5-AMINO-2-METHOXY-) 関連製品

- 157047-98-8(Benzomalvin C)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量